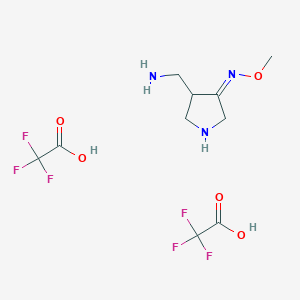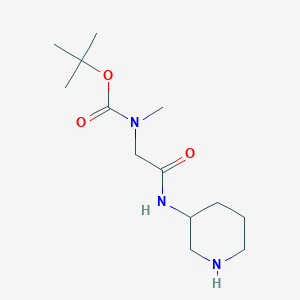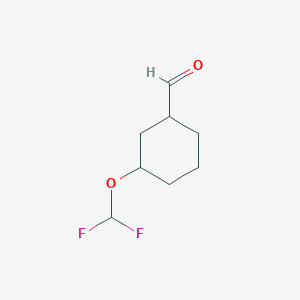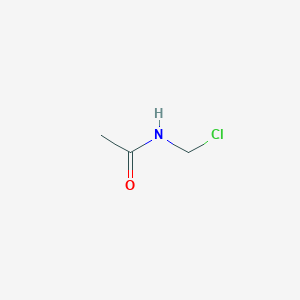
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an aminomethyl group, a pyrrolidinone ring, and an O-methyl oxime moiety, along with two trifluoroacetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) typically involves multiple steps:
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Formation of O-Methyl Oxime: The oxime moiety can be formed by reacting the ketone with hydroxylamine, followed by methylation.
Addition of Trifluoroacetate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can occur at the oxime moiety or other functional groups.
Substitution: Substitution reactions may involve the trifluoroacetate groups or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyrrolidin-3-one: Lacks the oxime and trifluoroacetate groups.
O-Methyl Oxime Derivatives: Compounds with similar oxime moieties but different core structures.
Trifluoroacetate Esters: Compounds with trifluoroacetate groups attached to different functional groups.
Uniqueness
The uniqueness of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H15F6N3O5 |
|---|---|
分子量 |
371.23 g/mol |
IUPAC名 |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13N3O.2C2HF3O2/c1-10-9-6-4-8-3-5(6)2-7;2*3-2(4,5)1(6)7/h5,8H,2-4,7H2,1H3;2*(H,6,7)/b9-6+;; |
InChIキー |
NCQJVUJTSUTFLG-SWSRPJROSA-N |
異性体SMILES |
CO/N=C/1\CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CON=C1CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)



